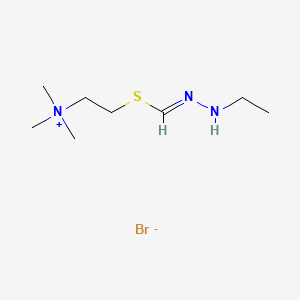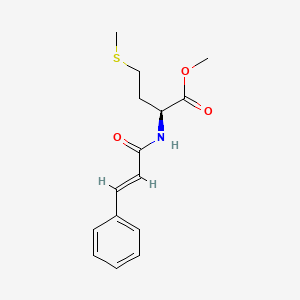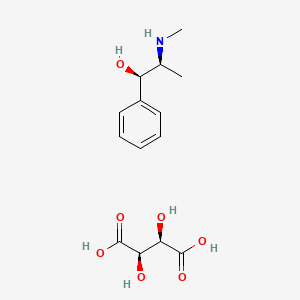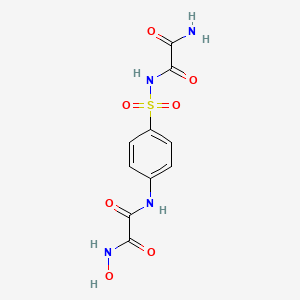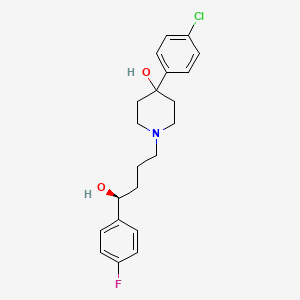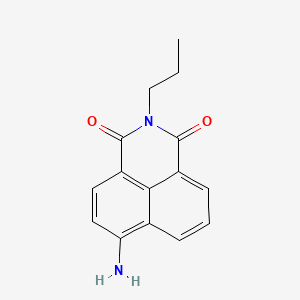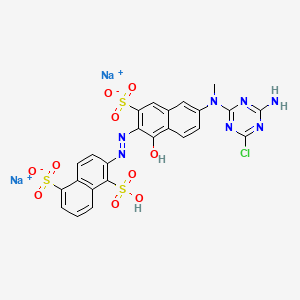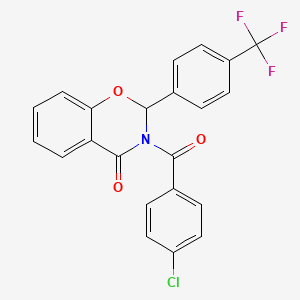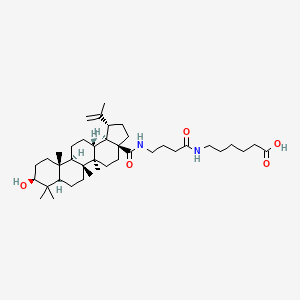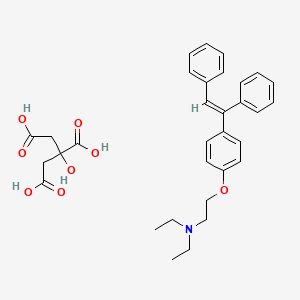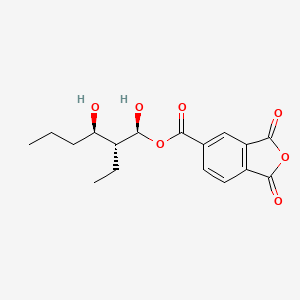
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol is a complex organic compound It is characterized by the presence of an isobenzofuran ring system and a monoester linkage with 2-ethyl-1,3-hexanediol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol typically involves esterification reactions. One common method involves the reaction of 5-Isobenzofurancarboxylic acid with 2-ethyl-1,3-hexanediol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5’- [1,1’-biphenyl]-4,4’-diyl ester
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol lies in its specific ester linkage with 2-ethyl-1,3-hexanediol. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
71550-38-4 |
|---|---|
Fórmula molecular |
C17H20O7 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
[(1S,2R,3R)-2-ethyl-1,3-dihydroxyhexyl] 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O7/c1-3-5-13(18)10(4-2)15(20)23-14(19)9-6-7-11-12(8-9)17(22)24-16(11)21/h6-8,10,13,15,18,20H,3-5H2,1-2H3/t10-,13-,15+/m1/s1 |
Clave InChI |
VIQQIGYPXFBCKB-YVLXSGLVSA-N |
SMILES isomérico |
CCC[C@H]([C@@H](CC)[C@@H](O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
SMILES canónico |
CCCC(C(CC)C(O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


